6-Chloroimidazo[1,2-b]pyridazin-8-amine
CAS No.: 1161847-36-4
Cat. No.: VC5243487
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58
* For research use only. Not for human or veterinary use.
![6-Chloroimidazo[1,2-b]pyridazin-8-amine - 1161847-36-4](/images/structure/VC5243487.png)
Specification
CAS No. | 1161847-36-4 |
---|---|
Molecular Formula | C6H5ClN4 |
Molecular Weight | 168.58 |
IUPAC Name | 6-chloroimidazo[1,2-b]pyridazin-8-amine |
Standard InChI | InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 |
Standard InChI Key | BTHAQNBCDQRTKN-UHFFFAOYSA-N |
SMILES | C1=CN2C(=N1)C(=CC(=N2)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Chloroimidazo[1,2-b]pyridazin-8-amine features a fused bicyclic system comprising an imidazole ring condensed with a pyridazine moiety. The chlorine substituent at position 6 and the amine group at position 8 contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions. The IUPAC name, 6-chloroimidazo[1,2-b]pyridazin-8-amine, reflects this substitution pattern.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₅ClN₄ |
Molecular Weight | 168.58 g/mol |
CAS Registry Number | 1161847-36-4 |
PubChem CID | 57786732 |
Synonymous Identifiers | 6-Chloro-imidazo[1,2-b]pyridazin-8-ylamine |
Physicochemical Characteristics
Synthesis and Preparation
Synthetic Routes
While no published protocols directly describe the synthesis of 6-chloroimidazo[1,2-b]pyridazin-8-amine, analogous compounds like 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile provide methodological insights. A patented four-step process for the latter involves:
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Formamidine Intermediate Formation: Reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at 40–100°C for 2–8 hours .
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Cyclization with Bromoacetonitrile: Treating the intermediate with bromoacetonitrile in solvents like acetonitrile or ethanol at 50–160°C for 3–15 hours .
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Purification: Sequential washing with ethyl acetate, water, and saline, followed by recrystallization using n-hexane/ethyl acetate (1:2 v/v) .
This method achieves yields up to 77.5% with 98.5% purity, suggesting scalability for related imidazopyridazines .
Reaction Optimization
Key parameters include:
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Molar Ratios: Optimal 3-amino-6-chloropyridazine-to-dimethyl acetal ratios range from 4:1 to 1:4 .
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Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) favor cyclization efficiency .
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pH Control: Alkaline conditions (pH 7–9) during workup prevent side reactions .
Activity | Mechanism | Therapeutic Area |
---|---|---|
IRE1α Inhibition | Allosteric kinase modulation | Oncology, Neurodegeneration |
Anti-inflammatory | NF-κB pathway suppression | Autoimmune Disorders |
Antimicrobial | Membrane disruption | Infectious Diseases |
Structure-Activity Relationships (SAR)
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